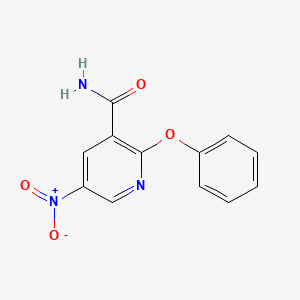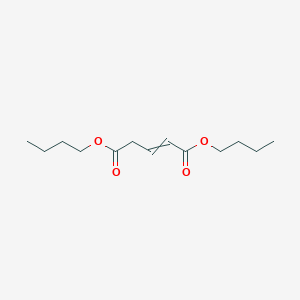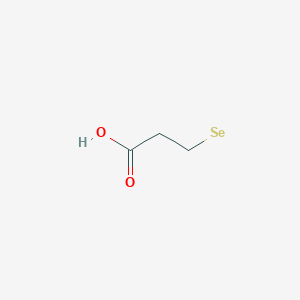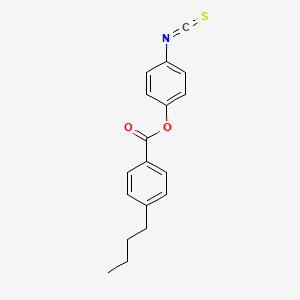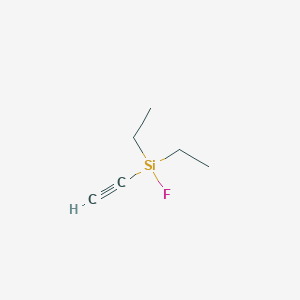
Diethyl(ethynyl)fluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(ethynyl)fluorosilane is an organosilicon compound characterized by the presence of ethynyl, diethyl, and fluorine groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl(ethynyl)fluorosilane can be synthesized through various methods. One common approach involves the reaction of diethylfluorosilane with an ethynylating agent under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are also crucial due to the reactivity of the starting materials and the potential hazards associated with the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(ethynyl)fluorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium amide (NaNH2) or organolithium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce various silanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Aplicaciones Científicas De Investigación
Diethyl(ethynyl)fluorosilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a precursor for silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component of medical devices.
Industry: this compound is utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of diethyl(ethynyl)fluorosilane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds with other molecules. These interactions influence the compound’s reactivity and its ability to form stable complexes with other chemical entities. The silicon atom provides a versatile platform for further functionalization, enabling the design of molecules with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Diethylfluorosilane: Lacks the ethynyl group, resulting in different reactivity and applications.
Ethynylfluorosilane: Contains only the ethynyl and fluorine groups, making it less versatile compared to diethyl(ethynyl)fluorosilane.
Triethylfluorosilane: Has three ethyl groups, leading to different steric and electronic properties.
Uniqueness
This compound stands out due to the combination of ethynyl, diethyl, and fluorine groups, which confer unique reactivity and potential for diverse applications. The presence of the ethynyl group allows for further functionalization, while the fluorine atom enhances the compound’s stability and reactivity.
Propiedades
Número CAS |
61210-43-3 |
|---|---|
Fórmula molecular |
C6H11FSi |
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
diethyl-ethynyl-fluorosilane |
InChI |
InChI=1S/C6H11FSi/c1-4-8(7,5-2)6-3/h1H,5-6H2,2-3H3 |
Clave InChI |
VBCSOPRPDPYHFW-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(C#C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






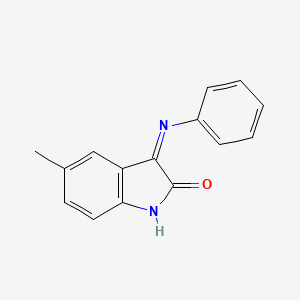
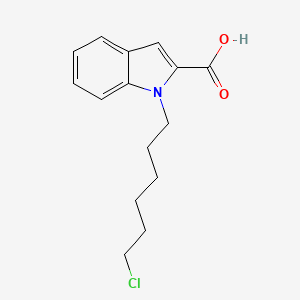
![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
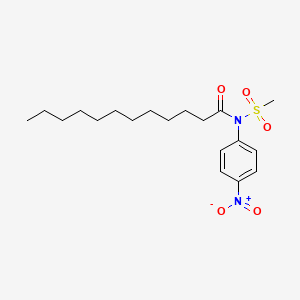
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
